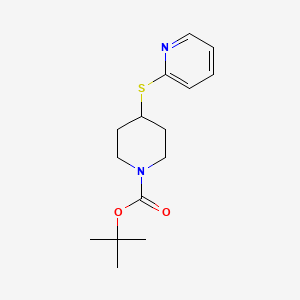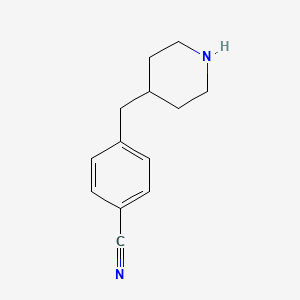![molecular formula C18H15BrN4O4S B3260703 2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide CAS No. 333746-98-8](/img/structure/B3260703.png)
2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide
概要
説明
2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide is a complex organic compound that features a bromine atom, a methoxypyridazinyl group, and a sulfamoylphenyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Coupling Reaction: The attachment of the methoxypyridazinyl group through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The methoxypyridazinyl group can participate in further coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Material Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The bromine atom and other functional groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-Bromo-N-(4-methoxyphenyl)benzamide
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 2-Bromo-N-(4-chlorophenyl)benzamide
Uniqueness
2-Bromo-N-{4-[(6-methoxypyridazin-3-YL)sulfamoyl]phenyl}benzamide is unique due to the presence of the methoxypyridazinyl and sulfamoyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
2-bromo-N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O4S/c1-27-17-11-10-16(21-22-17)23-28(25,26)13-8-6-12(7-9-13)20-18(24)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWWDXNOQSKTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


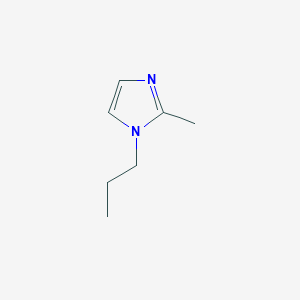
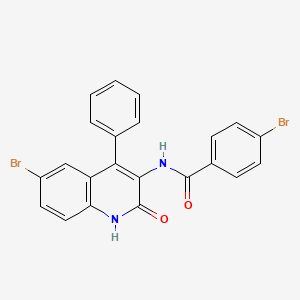
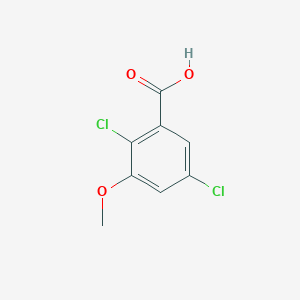
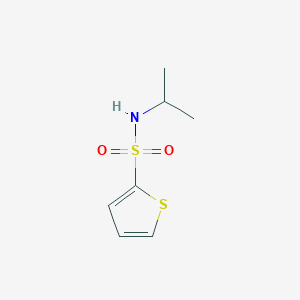
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B3260661.png)
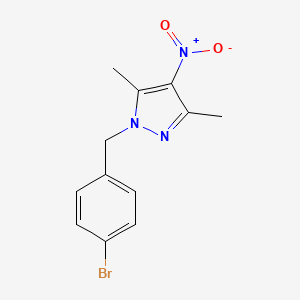
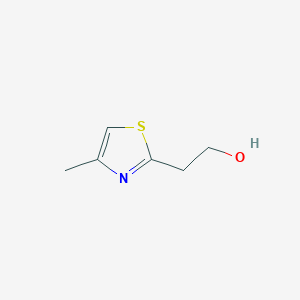
![3-[(2-ETHOXYPHENYL)AMINO]PROPANOIC ACID](/img/structure/B3260681.png)
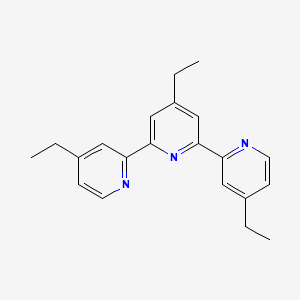
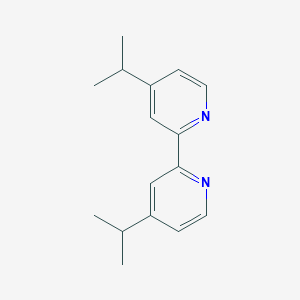
![2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine](/img/structure/B3260696.png)
![1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene](/img/structure/B3260711.png)
